

# pharmacological classification and properties of ceritinib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ceritinib dihydrochloride*

Cat. No.: *B8058383*

[Get Quote](#)

## Ceritinib: A Comprehensive Technical Guide Pharmacological Classification and Properties

Affiliation: Google Research

## Abstract

Ceritinib (brand name Zykadia) is a second-generation, orally administered, selective and potent inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.<sup>[1][2]</sup> It is classified as an antineoplastic agent and is primarily indicated for the treatment of patients with ALK-positive metastatic non-small cell lung cancer (NSCLC).<sup>[3][4]</sup> Ceritinib has demonstrated significant efficacy in both treatment-naïve patients and in those who have developed resistance to the first-generation ALK inhibitor, crizotinib. This guide provides an in-depth overview of the pharmacological properties of ceritinib, including its mechanism of action, pharmacokinetic profile, clinical efficacy, and safety data derived from key clinical trials. Detailed experimental protocols for relevant assays and visual representations of its signaling pathway are also included to serve as a valuable resource for researchers, scientists, and drug development professionals.

## Pharmacological Classification

Ceritinib is classified as a Tyrosine Kinase Inhibitor (TKI), specifically an Anaplastic Lymphoma Kinase (ALK) Inhibitor.<sup>[1][2]</sup> It functions as an ATP-competitive inhibitor, targeting the kinase

domain of ALK and thereby blocking its downstream signaling pathways that are crucial for cell proliferation and survival in ALK-driven malignancies.[\[1\]](#)

## Mechanism of Action

The primary mechanism of action of ceritinib is the inhibition of ALK phosphorylation. In certain cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly between the echinoderm microtubule-associated protein-like 4 (EML4) gene and the ALK gene.[\[2\]](#) This results in the expression of the oncogenic EML4-ALK fusion protein, which has constitutive kinase activity, leading to autophosphorylation and the activation of downstream signaling pathways.

Ceritinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation.[\[1\]](#) This blockade inhibits the activation of several key downstream signaling cascades, including:

- PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, proliferation, and survival.
- RAS/MEK/ERK Pathway: This cascade plays a central role in regulating cell division and differentiation.
- JAK/STAT Pathway: This pathway is involved in the regulation of immune responses, cell growth, and apoptosis.

By inhibiting these pathways, ceritinib effectively induces cell cycle arrest and apoptosis in ALK-dependent tumor cells.[\[5\]](#)

## Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

## Pharmacological Properties

### In Vitro Potency

Ceritinib has demonstrated potent inhibitory activity against wild-type ALK and a range of crizotinib-resistant ALK mutations.

| ALK Mutation | Ceritinib IC50 (nM) | Reference                               |
|--------------|---------------------|-----------------------------------------|
| Wild-Type    | 0.15                | <a href="#">[1]</a>                     |
| L1196M       | Potent Inhibition   | <a href="#">[1]</a>                     |
| G1269A       | Potent Inhibition   | <a href="#">[1]</a>                     |
| I1171T       | Potent Inhibition   | <a href="#">[1]</a>                     |
| S1206Y       | Potent Inhibition   | <a href="#">[1]</a>                     |
| G1202R       | 309                 | <a href="#">[1]</a>                     |
| C1156Y       | Less Active         | <a href="#">[6]</a>                     |
| F1174C       | Ineffective         | <a href="#">[6]</a> <a href="#">[7]</a> |

## Pharmacokinetics

The pharmacokinetic profile of ceritinib has been evaluated in several clinical studies. The recommended dosage has been updated based on food effect studies to improve gastrointestinal tolerability.

| Parameter                              | 750 mg Fasted                                                        | 450 mg with Food            | Reference             |
|----------------------------------------|----------------------------------------------------------------------|-----------------------------|-----------------------|
| Tmax (median, hours)                   | 6.0                                                                  | 6.0                         | [8]                   |
| Cmax (ng/mL)                           | Comparable                                                           | Comparable                  | [8][9]                |
| AUC0-24h (ng*h/mL)                     | Comparable                                                           | Comparable                  | [8][9]                |
| Apparent Clearance (CL/Fss)            | Increases with body weight and albumin; decreases with increased ALT | Not explicitly stated       | [10]                  |
| Apparent Volume of Distribution (Vd/F) | 4230 L (single 750 mg dose)                                          | Not explicitly stated       | Not explicitly stated |
| Terminal Half-life (t <sub>1/2</sub> ) | 41 hours                                                             | Not explicitly stated       | Not explicitly stated |
| Protein Binding                        | 97%                                                                  | 97%                         | Not explicitly stated |
| Metabolism                             | Primarily by CYP3A                                                   | Primarily by CYP3A          | [1]                   |
| Excretion                              | Feces (92.3%), Urine (1.3%)                                          | Feces (92.3%), Urine (1.3%) | [1]                   |

## Clinical Efficacy

The clinical efficacy of ceritinib has been established in a series of "ASCEND" trials in patients with ALK-positive NSCLC.

### ASCEND-1 (Phase 1, Crizotinib-Pretreated and Naïve)

| Endpoint                                   | ALK Inhibitor-Naïve<br>(n=83) | ALK Inhibitor-<br>Pretreated (n=163) | Reference                                |
|--------------------------------------------|-------------------------------|--------------------------------------|------------------------------------------|
| Overall Response<br>Rate (ORR)             | 72% (95% CI: 61-82)           | 56% (95% CI: 49-64)                  | <a href="#">[3]</a> <a href="#">[11]</a> |
| Median Duration of<br>Response (DoR)       | 17.0 months                   | 8.3 months                           | <a href="#">[3]</a> <a href="#">[11]</a> |
| Median Progression-<br>Free Survival (PFS) | 18.4 months                   | 6.9 months                           | <a href="#">[3]</a> <a href="#">[11]</a> |

## ASCEND-4 (Phase 3, First-Line Treatment)

| Endpoint                                                              | Ceritinib (n=189) | Chemotherapy<br>(n=187) | Reference                                                      |
|-----------------------------------------------------------------------|-------------------|-------------------------|----------------------------------------------------------------|
| Median Progression-<br>Free Survival (PFS)                            | 16.6 months       | 8.1 months              | <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> |
| Hazard Ratio for PFS                                                  | 0.55 (P < 0.001)  | -                       | <a href="#">[12]</a> <a href="#">[13]</a>                      |
| Overall Response<br>Rate (ORR)                                        | 73%               | 27%                     | <a href="#">[12]</a>                                           |
| Median Duration of<br>Response (DoR)                                  | 24 months         | 11 months               | <a href="#">[12]</a>                                           |
| Intracranial ORR<br>(patients with<br>measurable brain<br>metastases) | 73%               | 27%                     | <a href="#">[12]</a>                                           |

## Safety and Tolerability

The safety profile of ceritinib is characterized primarily by gastrointestinal and hepatic adverse events. The dose of 450 mg with food has been shown to have a more favorable gastrointestinal safety profile compared to 750 mg in a fasted state.[\[8\]](#)[\[9\]](#)

## Adverse Events in ASCEND-1 (750 mg Fasted, n=246)

| Adverse Event        | All Grades (%) | Grade 3/4 (%) | Reference               |
|----------------------|----------------|---------------|-------------------------|
| Diarrhea             | 86             | 6             | <a href="#">[3][11]</a> |
| Nausea               | 80             | 6             | <a href="#">[3][11]</a> |
| Vomiting             | 60             | Not specified | <a href="#">[3]</a>     |
| Abdominal Pain       | 54             | Not specified | <a href="#">[3]</a>     |
| Fatigue              | Not specified  | Not specified | <a href="#">[3]</a>     |
| Increased ALT        | 80             | 30            | <a href="#">[3][11]</a> |
| Increased AST        | 75             | 10            | <a href="#">[3][11]</a> |
| Increased Creatinine | 58             | Not specified | <a href="#">[3]</a>     |
| Hyperglycemia        | 51             | Not specified | <a href="#">[3]</a>     |
| Increased Lipase     | 29             | Not specified | <a href="#">[3]</a>     |

## Drug Interactions

- Strong CYP3A Inhibitors: Concomitant use can increase ceritinib plasma concentrations. Dose reduction of ceritinib is recommended.
- Strong CYP3A Inducers: Concomitant use can decrease ceritinib plasma concentrations, potentially reducing its efficacy. Avoid concomitant use.

## Mechanisms of Resistance

Acquired resistance to ceritinib can develop through several mechanisms:

- Secondary ALK Mutations: Mutations in the ALK kinase domain can interfere with ceritinib binding. The G1202R mutation is a notable example that confers resistance to ceritinib.[\[1\]](#)
- Bypass Signaling Pathway Activation: Upregulation of other signaling pathways, such as the EGFR or c-MET pathways, can bypass the need for ALK signaling for tumor cell survival.

## Experimental Protocols

## In Vitro ALK Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of ceritinib against ALK kinase in a cell-free system.

Workflow Diagram:

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer (ASCEND-1): updated results from the multicentre, open-label, phase 1 trial [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. ASCEND-8: A Randomized Phase 1 Study of Ceritinib, 450 mg or 600 mg, Taken with a Low-Fat Meal versus 750 mg in Fasted State in Patients with Anaplastic Lymphoma Kinase (ALK)-Rearranged Metastatic Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.llu.edu [experts.llu.edu]
- 11. Intracranial and whole-body response of ceritinib in ALK inhibitor-naïve and previously ALK inhibitor-treated patients with ALK-rearranged non-small-cell lung cancer (NSCLC): updated results from the phase 1, multicentre, open-label ASCEND-1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized, Phase 3 Study of First-Line Ceritinib vs Chemotherapy in Patients with ALK-Positive NSCLC (ASCEND-4) - Conference Correspondent [conference-correspondent.com]
- 13. What can we learn from 3 phase III trials of ASCEND-4: ceritinib vs. platinum/pemetrexed with pemetrexed maintenance, PROFILE 1004: crizotinib vs.

platinum/pemetrexed, and J-ALEX: alectinib vs. crizotinib? - Ochi - Translational Cancer Research [tcr.amegroups.org]

- 14. ASCEND-4 Study Shows 45% Reduction in Risk of Disease Progression for NSCLC Patients on First-Line Ceritinib - The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [pharmacological classification and properties of ceritinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8058383#pharmacological-classification-and-properties-of-ceritinib]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)